molecular formula C31H36F2N2O2 B10888742 (2E,2'E)-N,N'-(methanediyldicyclohexane-4,1-diyl)bis[3-(4-fluorophenyl)prop-2-enamide]

(2E,2'E)-N,N'-(methanediyldicyclohexane-4,1-diyl)bis[3-(4-fluorophenyl)prop-2-enamide]

Cat. No.: B10888742
M. Wt: 506.6 g/mol
InChI Key: BBMMCXPWTMTVKG-LQGKIZFRSA-N
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Description

(E)-3-(4-FLUOROPHENYL)-N~1~-{4-[(4-{[(E)-3-(4-FLUOROPHENYL)-2-PROPENOYL]AMINO}CYCLOHEXYL)METHYL]CYCLOHEXYL}-2-PROPENAMIDE is a complex organic compound characterized by the presence of fluorophenyl groups and a propenamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(4-FLUOROPHENYL)-N~1~-{4-[(4-{[(E)-3-(4-FLUOROPHENYL)-2-PROPENOYL]AMINO}CYCLOHEXYL)METHYL]CYCLOHEXYL}-2-PROPENAMIDE typically involves multiple steps:

    Formation of the Fluorophenyl Intermediate: The initial step involves the preparation of the 4-fluorophenyl intermediate through electrophilic aromatic substitution reactions.

    Amidation Reaction: The intermediate is then subjected to amidation reactions to introduce the propenamide group.

    Cyclohexyl Group Introduction:

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Processing: Utilizing large-scale reactors to carry out the multi-step synthesis.

    Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(4-FLUOROPHENYL)-N~1~-{4-[(4-{[(E)-3-(4-FLUOROPHENYL)-2-PROPENOYL]AMINO}CYCLOHEXYL)METHYL]CYCLOHEXYL}-2-PROPENAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Both nucleophilic and electrophilic substitution reactions are possible.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorophenyl oxides, while reduction may produce fluorophenyl amines.

Scientific Research Applications

Chemistry

In chemistry, (E)-3-(4-FLUOROPHENYL)-N~1~-{4-[(4-{[(E)-3-(4-FLUOROPHENYL)-2-PROPENOYL]AMINO}CYCLOHEXYL)METHYL]CYCLOHEXYL}-2-PROPENAMIDE is used as a building block for synthesizing more complex molecules.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry

In the industrial sector, the compound is explored for its applications in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism by which (E)-3-(4-FLUOROPHENYL)-N~1~-{4-[(4-{[(E)-3-(4-FLUOROPHENYL)-2-PROPENOYL]AMINO}CYCLOHEXYL)METHYL]CYCLOHEXYL}-2-PROPENAMIDE exerts its effects involves:

    Molecular Targets: The compound targets specific enzymes and receptors in biological systems.

    Pathways Involved: It modulates signaling pathways related to inflammation and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(4-FLUOROPHENYL)-2-PROPENOIC ACID: A structurally similar compound with different functional groups.

    (E)-3-(4-FLUOROPHENYL)-N~1~-CYCLOHEXYL-2-PROPENAMIDE: Another related compound with variations in the cyclohexyl group.

Uniqueness

(E)-3-(4-FLUOROPHENYL)-N~1~-{4-[(4-{[(E)-3-(4-FLUOROPHENYL)-2-PROPENOYL]AMINO}CYCLOHEXYL)METHYL]CYCLOHEXYL}-2-PROPENAMIDE is unique due to its specific combination of fluorophenyl and cyclohexyl groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C31H36F2N2O2

Molecular Weight

506.6 g/mol

IUPAC Name

(E)-3-(4-fluorophenyl)-N-[4-[[4-[[(E)-3-(4-fluorophenyl)prop-2-enoyl]amino]cyclohexyl]methyl]cyclohexyl]prop-2-enamide

InChI

InChI=1S/C31H36F2N2O2/c32-26-11-1-22(2-12-26)9-19-30(36)34-28-15-5-24(6-16-28)21-25-7-17-29(18-8-25)35-31(37)20-10-23-3-13-27(33)14-4-23/h1-4,9-14,19-20,24-25,28-29H,5-8,15-18,21H2,(H,34,36)(H,35,37)/b19-9+,20-10+

InChI Key

BBMMCXPWTMTVKG-LQGKIZFRSA-N

Isomeric SMILES

C1C(CCC(C1)NC(=O)/C=C/C2=CC=C(C=C2)F)CC3CCC(CC3)NC(=O)/C=C/C4=CC=C(C=C4)F

Canonical SMILES

C1CC(CCC1CC2CCC(CC2)NC(=O)C=CC3=CC=C(C=C3)F)NC(=O)C=CC4=CC=C(C=C4)F

Origin of Product

United States

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